6-Fluoro-1-azaspiro[3.3]heptane hydrochloride
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Overview
Description
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which means that two rings are connected through a single atom. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH₃) to produce the desired azaspiro compound .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized for higher yields and scalability. The process involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is often purified using techniques like crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of piperidine.
Medicine: Explored for its potential therapeutic properties, including its use in anesthetics and other pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound can act as a bioisostere, replacing piperidine in various bioactive molecules. This substitution can enhance the lipophilicity and metabolic stability of the target compounds, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A non-fluorinated analogue with similar structural features.
2-Azaspiro[3.3]heptane: Another isomer with different substitution patterns.
Piperidine: A commonly used ring structure in medicinal chemistry.
Uniqueness
6-Fluoro-1-azaspiro[3.3]heptane hydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in drug design and development .
Properties
IUPAC Name |
6-fluoro-1-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-3-6(4-5)1-2-8-6;/h5,8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFFRERFBICJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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